molecular formula C20H19N7O4 B2971321 Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034413-67-5

Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2971321
CAS No.: 2034413-67-5
M. Wt: 421.417
InChI Key: UQMPSFPZZDPIDW-UHFFFAOYSA-N
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Description

Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a [1,2,4]triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at position 7, a benzyl carbamate group, and a glycinamide linker.

Synthesis protocols for analogous compounds often employ coupling reactions between activated carboxylic acids and amines, facilitated by cesium carbonate or similar bases in polar aprotic solvents like N,N-dimethylformamide (DMF) . Structural characterization typically relies on spectroscopic techniques (¹H NMR, IR, mass spectrometry) and X-ray crystallography using programs such as SHELXL for refinement .

Properties

IUPAC Name

benzyl N-[2-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O4/c1-13-23-19(31-26-13)15-7-8-27-16(9-15)24-25-17(27)10-21-18(28)11-22-20(29)30-12-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H,21,28)(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMPSFPZZDPIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad spectrum of biological activity associated with oxadiazoles, it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to its overall activity.

Result of Action

Based on the reported biological activity of similar compounds, it can be inferred that the compound may have significant effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate are not fully explored yet. Oxadiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the oxadiazole derivative.

Biological Activity

Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex compound that incorporates several pharmacologically relevant moieties, including oxadiazole and triazole structures. This article explores its biological activity through various studies and findings.

Overview of Biological Activity

The compound exhibits a range of biological activities primarily due to its unique structural components. The oxadiazole and triazole rings are known for their potential in medicinal chemistry, particularly in antibacterial and anticancer applications. Research has shown that derivatives containing these moieties often demonstrate significant biological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For example:

CompoundTarget BacteriaMIC (μg/mL)Reference
Compound 1Citrobacter freundii5000
Compound 2Haemophilus influenzae5000
Compound 3S. pneumoniae5000
Compound 4Leishmania major1250

These results indicate that compounds with similar structures can exhibit potent antibacterial and antiparasitic activities.

Anticancer Activity

The anticancer potential of the compound has been explored through various assays. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)24.74
Compound BHCT-116 (Colon Cancer)6.75
Compound CA549 (Lung Cancer)0.420 ± 0.012

Compounds derived from oxadiazole and triazole have shown significant inhibitory effects against different cancer cell lines, suggesting that this compound may also possess similar anticancer properties.

The mechanism underlying the biological activities of compounds like this compound is multifaceted:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in cancer progression or bacterial growth.
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Binding Affinity : The binding affinity of these compounds to target proteins plays a crucial role in their efficacy. For instance, some derivatives exhibit binding energies as low as -8.4 kcal/mol against specific targets.

Case Studies

Several case studies have demonstrated the effectiveness of similar compounds:

  • Anticancer Efficacy : A study on oxadiazole derivatives indicated that they could inhibit thymidylate synthase activity significantly more than standard drugs like 5-Fluorouracil.
  • Antimicrobial Properties : Research on triazole derivatives showed promising results against various bacterial strains with MIC values comparable to established antibiotics.

Comparison with Similar Compounds

Research Findings and Methodological Notes

  • Synthesis Challenges : The glycinamide linker in the target compound introduces conformational flexibility, which complicates crystallization. SHELXT or SHELXE software may aid in resolving ambiguous electron density maps during X-ray analysis .
  • Spectroscopic Characterization : ¹H NMR spectra for similar compounds show distinct peaks for oxadiazole (δ 8.1–8.3 ppm) and triazole protons (δ 7.9–8.0 ppm), critical for structural validation .
  • However, in vitro assays are required to confirm this .

Q & A

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence the compound’s electronic properties?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution. The oxadiazole ring’s electron-withdrawing nature likely stabilizes the triazolo-pyridine core, affecting redox potentials. Compare with analogues lacking the methyl group to isolate substituent effects .

Q. What crystallographic challenges arise when resolving hydrogen-bonding networks in this compound?

  • Methodological Answer : Use high-resolution synchrotron data (λ < 1 Å) to enhance electron density maps. SHELXL’s HAREA and DFIX commands can refine hydrogen atom positions and restrain bond distances. For disordered regions, apply TWIN and BASF commands to model twinning .

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